molecular formula C19H20N2O3 B5008626 N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide

N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide

Cat. No. B5008626
M. Wt: 324.4 g/mol
InChI Key: XIILXFUVGDIQTF-RKXDMJPUSA-N
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Description

Chemical compounds with similar structures to the one you mentioned are often found in the field of organic chemistry. They usually contain a benzylidene group attached to an acetohydrazide moiety, which can potentially exhibit various biological activities .


Synthesis Analysis

The synthesis of such compounds usually involves organic reactions such as condensation, substitution, or addition reactions. The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods . Computational methods like density functional theory (DFT) can also be used to obtain the optimized structure .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on various factors like the presence of other functional groups, reaction conditions, etc. The reactions can be studied using various analytical techniques and theoretical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, density, etc .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This can be determined through various experimental techniques and computational methods .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields like medicine, materials science, etc. This would involve further studies on their synthesis, properties, and interactions with other systems .

properties

IUPAC Name

N-[(Z)-[3-methoxy-4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-15(22)21-20-14-17-10-11-18(19(13-17)23-2)24-12-6-9-16-7-4-3-5-8-16/h3-11,13-14H,12H2,1-2H3,(H,21,22)/b9-6+,20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIILXFUVGDIQTF-RKXDMJPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC(=C(C=C1)OCC=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C\C1=CC(=C(C=C1)OC/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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